molecular formula C21H30N2O B12760794 alpha-1-Cyclohexen-1-yl-alpha-phenyl-1-piperidinebutyramide CAS No. 102443-31-2

alpha-1-Cyclohexen-1-yl-alpha-phenyl-1-piperidinebutyramide

Cat. No.: B12760794
CAS No.: 102443-31-2
M. Wt: 326.5 g/mol
InChI Key: DYFVHGLQTFSGJC-UHFFFAOYSA-N
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Description

Alpha-1-Cyclohexen-1-yl-alpha-phenyl-1-piperidinebutyramide is a complex organic compound with a unique structure that combines a cyclohexene ring, a phenyl group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-1-Cyclohexen-1-yl-alpha-phenyl-1-piperidinebutyramide typically involves multiple steps, starting with the preparation of the cyclohexene and phenyl components. These components are then combined with a piperidine derivative under specific reaction conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, allowing for the production of significant quantities of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Alpha-1-Cyclohexen-1-yl-alpha-phenyl-1-piperidinebutyramide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Alpha-1-Cyclohexen-1-yl-alpha-phenyl-1-piperidinebutyramide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on specific molecular targets.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of alpha-1-Cyclohexen-1-yl-alpha-phenyl-1-piperidinebutyramide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Alpha-1-Cyclohexen-1-yl-alpha-phenyl-1-piperidinebutyramide can be compared with other similar compounds, such as:

    1-Phenylcyclohexene: Shares the cyclohexene and phenyl components but lacks the piperidine moiety.

    Cyclohexenylbenzene: Similar structure but different functional groups.

    Phenylcyclohexane: Contains a cyclohexane ring instead of a cyclohexene ring.

The uniqueness of this compound lies in its combination of the cyclohexene, phenyl, and piperidine components, which confer distinct chemical and biological properties.

Properties

CAS No.

102443-31-2

Molecular Formula

C21H30N2O

Molecular Weight

326.5 g/mol

IUPAC Name

2-(cyclohexen-1-yl)-2-phenyl-4-piperidin-1-ylbutanamide

InChI

InChI=1S/C21H30N2O/c22-20(24)21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-23-15-8-3-9-16-23/h1,4-5,10-12H,2-3,6-9,13-17H2,(H2,22,24)

InChI Key

DYFVHGLQTFSGJC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(C2=CCCCC2)(C3=CC=CC=C3)C(=O)N

Origin of Product

United States

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